[2-Fluoro-4-(hydroxymethyl)phenyl]boronic acid
Overview
Description
[2-Fluoro-4-(hydroxymethyl)phenyl]boronic acid is an organoboron compound with the molecular formula C7H8BFO3 and a molecular weight of 169.95 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a fluorine atom and a hydroxymethyl group. It is commonly used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
The primary target of [2-Fluoro-4-(hydroxymethyl)phenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the creation of new organic compounds, expanding the possibilities for chemical synthesis .
Action Environment
The action of this compound is influenced by environmental factors such as pH. For instance, the rate of hydrolysis of phenylboronic pinacol esters, which are related compounds, is considerably accelerated at physiological pH . This suggests that the action, efficacy, and stability of this compound may also be influenced by pH and other environmental factors.
Biochemical Analysis
Biochemical Properties
[2-Fluoro-4-(hydroxymethyl)phenyl]boronic acid plays a crucial role in biochemical reactions, especially in the Suzuki-Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds, which is essential in the synthesis of complex organic molecules. The compound interacts with enzymes and proteins that facilitate the coupling process, such as palladium catalysts. The nature of these interactions involves the formation of a boron-palladium complex, which is a key intermediate in the reaction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain kinases and phosphatases, which are critical in cell signaling pathways. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound is known to form reversible covalent bonds with serine and threonine residues in enzymes, leading to changes in their activity. Furthermore, this compound can influence gene expression by binding to DNA or RNA, thereby affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can effectively modulate biochemical pathways. At high doses, this compound can exhibit toxic or adverse effects, such as cellular toxicity and organ damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other biologically active compounds. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. For example, it can inhibit or activate enzymes involved in glycolysis, the citric acid cycle, and other essential metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For instance, this compound can be transported into cells via specific membrane transporters and can bind to intracellular proteins that facilitate its distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on gene expression, energy metabolism, and protein synthesis .
Preparation Methods
The synthesis of [2-Fluoro-4-(hydroxymethyl)phenyl]boronic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-fluoro-4-nitrotoluene.
Reduction: The nitro group is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Formylation: The amine group is then formylated to introduce a formyl group, which is subsequently reduced to a hydroxymethyl group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
[2-Fluoro-4-(hydroxymethyl)phenyl]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide .
Scientific Research Applications
[2-Fluoro-4-(hydroxymethyl)phenyl]boronic acid has several scientific research applications:
Organic Synthesis: It is widely used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of drug candidates.
Medicinal Chemistry: The compound is used in the design and synthesis of boron-containing drugs, which have shown potential in treating various diseases, including cancer and bacterial infections.
Material Science: It is employed in the synthesis of boron-containing polymers and materials with unique electronic and optical properties.
Biological Research: The compound is used in the development of boron-based probes and sensors for detecting biological molecules and studying biochemical pathways.
Comparison with Similar Compounds
Similar compounds to [2-Fluoro-4-(hydroxymethyl)phenyl]boronic acid include:
Phenylboronic Acid: Lacks the fluorine and hydroxymethyl substituents, making it less versatile in certain synthetic applications.
4-(Hydroxymethyl)phenylboronic Acid: Similar but without the fluorine atom, which can affect its reactivity and binding properties.
2-Fluorophenylboronic Acid: Lacks the hydroxymethyl group, limiting its use in reactions requiring this functional group.
The uniqueness of this compound lies in its combination of fluorine and hydroxymethyl substituents, which enhance its reactivity and versatility in various chemical reactions and applications .
Properties
IUPAC Name |
[2-fluoro-4-(hydroxymethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3,10-12H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJXLOUZOVHAIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CO)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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